Etidronic acid monohydrate

Description

Etidronic acid is a first generation bisphosphonate similar to [clodronic acid] and [tiludronic acid]. These drugs were developed to mimic the action of pyrophosphate, a regulator of calcification and decalcification. Etidronate’s use has decreased over the years in favor of the third generation, nitrogen containing bisphosphonate [zoledronic acid], [ibandronic acid], [minodronic acid], and [risedronic acid]. Etidronic acid was granted FDA approval on 1 September 1977.

Etidronic acid is a Bisphosphonate.

Etidronic Acid is as a member of the family of drugs known as bisphosphonates, etidronate differs from endogenous pyrophosphate in its resistance to enzymatic hydrolysis. This agent adsorbs to hydroxyapatite cells and reduces the number of osteoclasts, thereby inhibiting abnormal bone resorption. Etidronate may also directly stimulate bone formation by osteoblasts. (NCI)

Etidronic acid is only found in individuals that have used or taken this drug. It is a diphosphonate which affects calcium metabolism. It inhibits ectopic calcification and slows down bone resorption and bone turnover. [PubChem] Bisphosphonates, when attached to bone tissue, are absorbed by osteoclasts, the bone cells that breaks down bone tissue. Although the mechanism of action of non-nitrogenous bisphosphonates has not been fully elucidated, available data suggest that they bind strongly to hydroxyapatite crystals in the bone matrix, preferentially at the sites of increased bone turnover and inhibit the formation and dissolution of the crystals. Other actions may include direct inhibition of mature osteoclast function, promotion of osteoclast apoptosis, and interference with osteoblast-mediated osteoclast activation. Etidronic acid does not interfere with bone mineralization. In malignancy-related hypercalcemia, etidronic acid decreases serum calcium by inhibiting tumour-induced bone resorption and reducing calcium flow from the resorbing bone into the blood. Etidronic acid also reduces morbidity of osteolytic bone metastases by inhibiting tumour-induced bone resorption. Etidronic acid may promote osteoclast apoptosis by competing with adenosine triphosphate (ATP) in the cellular energy metabolism. The osteoclast initiates apoptosis and dies, leading to an overall decrease in the breakdown of bone.

A diphosphonate which affects calcium metabolism. It inhibits ectopic calcification and slows down bone resorption and bone turnover.

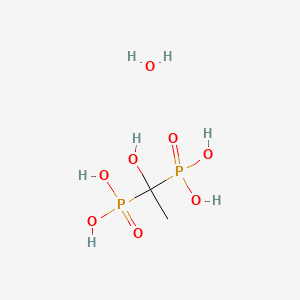

Structure

3D Structure

Properties

IUPAC Name |

(1-hydroxy-1-phosphonoethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O7P2/c1-2(3,10(4,5)6)11(7,8)9/h3H,1H3,(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVJJBKOTRCVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14860-53-8 (tetra-potassium salt) | |

| Record name | Etidronic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023028 | |

| Record name | Etidronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [MSDSonline], Solid | |

| Record name | Etidronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2893 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Etidronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.15e+01 g/L | |

| Record name | Etidronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2809-21-4, 25211-86-3, 7414-83-7 | |

| Record name | (1-Hydroxyethylidene)-1,1-diphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2809-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidronic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etidronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etidronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etidronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etidronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hydroxyethylidenediphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2F465ROXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-HYDROXY-1,1-DIPHOSPHONOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Etidronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198-199 | |

| Record name | Etidronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Introduction: The Enduring Utility of a First-Generation Bisphosphonate

An In-Depth Technical Guide to the Synthesis and Crystallization of Etidronic Acid Monohydrate

Etidronic acid (1-hydroxyethane-1,1-diyl)diphosphonic acid, commonly abbreviated as HEDP, stands as a foundational member of the bisphosphonate class of compounds.[1][2] First synthesized in 1897, its utility has expanded far beyond its initial academic interest.[][4] In industrial applications, HEDP is a highly effective chelating agent, scale inhibitor, and corrosion inhibitor, particularly in water treatment systems for boilers and cooling towers.[1][5] Medically, it has been used in the treatment of bone disorders such as osteoporosis and Paget's disease by modulating calcium metabolism and inhibiting bone resorption.[2][][6]

This guide provides a comprehensive overview of the prevalent synthesis pathways for etidronic acid, with a specific focus on the crystallization of its monohydrate form. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and analyze the factors influencing reaction yield and product purity, offering a resource for researchers and chemical development professionals.

Core Synthesis Pathways: A Mechanistic Exploration

The industrial production of etidronic acid is dominated by methods that are both economically viable and scalable. The choice of pathway often balances raw material cost, reaction efficiency, and the desired purity of the final product.

Pathway 1: The Reaction of Phosphorus Trichloride with Acetic Acid

This is the most common and economically advantageous industrial method for synthesizing HEDP.[1][7] The overall reaction involves the phosphorylation of acetic acid using phosphorus trichloride, followed by hydrolysis.

Chemical Equation: 2 PCl₃ + CH₃COOH + 5 H₂O → C₂(OH)(PO₃H₂)₂ + 6 HCl[7]

Mechanistic Rationale: The synthesis is typically not a simple one-pot reaction but a carefully controlled process. Initially, phosphorus trichloride reacts with glacial acetic acid.[8][9] This reaction can be vigorous and is often controlled by cooling and dropwise addition of PCl₃.[8][9][10] The process forms intermediate species, including acetyl chloride and phosphorous acid (H₃PO₃), which then react further.

An improved version of this method involves the introduction of hydrogen chloride into the raw materials.[11][12][13] This approach helps to reduce the heat from the dissolution of water during the hydrolysis of phosphorus trichloride, thereby inhibiting the intensity of the hydrolysis and allowing the reaction to proceed more stably.[11][12][13] This control is crucial as it minimizes side reactions, such as the unwanted hydrolysis of acetyl chloride.[11][12]

Causality of Experimental Choices:

-

Step-wise Temperature Increase: The reaction temperature is carefully controlled, often starting at a lower temperature (e.g., 40-80°C) during the initial addition of PCl₃ and then raised to 100-130°C for reflux to drive the reaction to completion.[8][9][10] This prevents runaway reactions and the formation of undesirable byproducts.

-

Use of Excess Acetyl Chloride: In some patented processes, excess acetyl chloride is added to accelerate the reaction involving phosphorous acid, which can significantly shorten the overall reaction time.[11]

-

Hydrolysis Step: A final hydrolysis step, often with steam, is essential to convert any remaining phosphorus intermediates and polycondensed byproducts into the desired etidronic acid and to remove volatile components like residual acetic acid.[][8][10]

Pathway 2: Phosphorous Acid with Acetic Anhydride

An alternative route involves the reaction of phosphorous acid with acetic anhydride.[7]

Mechanistic Rationale: In this pathway, a pre-formed solution of phosphorous acid in acetic acid is reacted with acetic anhydride.[10] Acetic anhydride acts as both a reactant and a dehydrating agent, facilitating the condensation reaction. This method can offer good conversion rates; one manufacturing process reported a conversion rate of phosphorous acid to HEDP of 86%.[9][10]

Causality of Experimental Choices:

-

Premixing of Acids: Dissolving phosphorous acid in acetic acid creates a homogeneous reaction medium before the introduction of the highly reactive acetic anhydride.[10]

-

Molar Ratios: The molar ratios of the reactants are critical. For instance, a molar ratio of 1.33 moles of acetic anhydride per mole of phosphorous acid has been used effectively.[10]

Pathway 3: Direct Synthesis from Yellow Phosphorus

A more recent, "greener" approach involves the direct synthesis from yellow phosphorus.[14]

Mechanistic Rationale: This process starts by reacting yellow phosphorus with high-purity oxygen under controlled conditions to form phosphorus intermediates.[14] Subsequently, an acetic acid solution is added, and the mixture is heated to form HEDP.[14] This method avoids the use of phosphorus trichloride, a highly corrosive and hazardous material. A reported yield for this pathway is as high as 97%.[14]

Causality of Experimental Choices:

-

Inert Atmosphere: The initial reaction is conducted under a nitrogen atmosphere to remove oxygen, ensuring the controlled oxidation of yellow phosphorus.[14]

-

Controlled Oxygen Feed: Oxygen is introduced slowly to manage the exothermic reaction and prevent pressure buildup in the reactor.[14]

Quantitative Data Summary

The selection of a synthesis pathway is heavily influenced by the achievable yield and the required reaction conditions. The table below summarizes data from various sources.

| Synthesis Pathway | Key Reactants | Temperature (°C) | Reported Yield | Reference |

| Standard PCl₃ Method | PCl₃, Acetic Acid, Water | 40 - 130 | >95% | [1][7] |

| PCl₃ with Pentyl Acetate | PCl₃, H₃PO₃, Pentyl Acetate | 100 - 120 | ~40% | [] |

| PCl₃ in Dioxane | PCl₃, H₃PO₃, 1,4-Dioxane | ~95 | ~5% | [] |

| Phosphorous Acid Method | H₃PO₃, Acetic Anhydride | - | 86% (Conversion) | [9][10] |

| Yellow Phosphorus Method | Yellow P, O₂, Acetic Acid | 65 - 110 | 97% | [14] |

Experimental Protocol: Synthesis via Phosphorus Trichloride and Acetic Acid

This protocol describes a common laboratory-scale synthesis of etidronic acid. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Glacial Acetic Acid (CH₃COOH)

-

Phosphorus Trichloride (PCl₃)

-

Deionized Water

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Heating mantle with temperature control.

-

Cooling bath (ice-water).

-

Scrubber or absorption tower for HCl gas.

Procedure:

-

Reactor Setup: Charge the reaction flask with a measured amount of glacial acetic acid and deionized water. Begin stirring to ensure the mixture is homogeneous.[8][9]

-

Initial Reaction: Place the flask in a cooling bath. Begin the slow, dropwise addition of phosphorus trichloride from the dropping funnel. The reaction is exothermic, and the temperature should be carefully maintained between 40-80°C.[8][9][10] The byproduct, hydrogen chloride gas, should be directed to an absorption tower.[8][9]

-

Reflux: Once the addition of phosphorus trichloride is complete, remove the cooling bath and replace it with a heating mantle. Increase the temperature to 100-130°C and allow the mixture to reflux for 4-5 hours to drive the reaction to completion.[8][9][10]

-

Hydrolysis: After the reflux period, cool the reaction mixture slightly. Introduce steam to hydrolyze any remaining intermediates and to distill off residual acetic acid and other low-boiling point impurities.[8][10]

-

Purification and Crystallization: The resulting crude product is an aqueous solution of etidronic acid. For purification, this solution can be treated with 20% hydrochloric acid, filtered, and concentrated.[] To obtain the monohydrate form, the solution is cooled in a crystallizer with agitation.[4][10] Etidronic acid crystallizes from water as the monohydrate.[4]

-

Isolation: The resulting slurry is filtered, and the collected crystals are washed and dried to yield pure this compound.[10]

Visualization of the Synthesis Pathway

The following diagram illustrates the primary synthesis route for etidronic acid from phosphorus trichloride and acetic acid.

Caption: Primary synthesis pathway of this compound.

Product Characterization and Quality Control

Ensuring the purity and identity of the final this compound is critical. Several analytical techniques are employed for this purpose:

-

Nuclear Magnetic Resonance (NMR): ³¹P NMR spectroscopy is a powerful tool to confirm the formation of the phosphonate groups and to identify phosphorus-containing impurities.[]

-

High-Performance Liquid Chromatography (HPLC): HPLC methods, often using a mixed-mode column and a charged aerosol detector (CAD) or indirect UV detection, are used for the quantitative analysis of etidronic acid and its impurities, as it lacks a strong UV chromophore.[15][16]

-

Ion Chromatography: This technique can be used for the determination of etidronate and its salts in various products.[17]

Conclusion

The synthesis of this compound is a well-established industrial process, with the reaction between phosphorus trichloride and acetic acid remaining the most prevalent and cost-effective method. However, advancements continue to be made, with newer methods based on yellow phosphorus offering a potentially safer and higher-yielding alternative. The key to a successful synthesis lies in the precise control of reaction conditions—particularly temperature and reactant stoichiometry—to maximize yield and minimize the formation of byproducts. Subsequent purification and controlled crystallization from an aqueous medium are essential for isolating the desired high-purity this compound, a compound of significant industrial and pharmaceutical importance.

References

- Google Patents. (2014). CN103570760A - Method for producing etidronic acid.

-

Shandong ThFine Chemical Co., Ltd. (2017). The Synthesis of Etidronic Acid. Retrieved from [Link]

-

Patsnap. (n.d.). Etidronic acid patented technology retrieval search results - Eureka. Retrieved from [Link]

-

LookChem. (n.d.). Etidronic Acid: Comprehensive Overview and Applications. Retrieved from [Link]

-

Patsnap. (n.d.). Method for producing etidronic acid - Eureka. Retrieved from [Link]

-

Merck Index. (n.d.). Etidronic Acid. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Etidronic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Etidronic acid. Retrieved from [Link]

-

PubMed. (2008). Direct stability-indicating method development and validation for analysis of etidronate disodium using a mixed-mode column and charged aerosol detector. Retrieved from [Link]

-

PharmaCompass. (n.d.). Etidronic Acid - Uses, DMF, Dossier, Manufacturer, Supplier.... Retrieved from [Link]

-

Niran Chemical. (n.d.). Etidronic Acid Price, 1 Diphosphonic Acid, 1 Hydroxyethylidene 1. Retrieved from [Link]

- Google Patents. (2012). CN102735788A - Method for analyzing and measuring etidronic acid and salts of etidronic acid in sample.

-

ResearchGate. (2023). (PDF) AN EXHAUSTIVE METHODOLOGICAL REVIEW OF PATENTS ON THE SYNTHESIS AND PURIFICATION OF ZOLEDRONIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). Etidronic Acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETIDRONATE. Retrieved from [Link]

-

ContaminantDB. (2009). Etidronic acid (CHEM002506). Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Determination of Etidronate in Pharmaceutical Formulations by RP-HPLC Method with Indirect UV Detection. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Etidronic acid - Wikipedia [en.wikipedia.org]

- 4. Etidronic Acid [drugfuture.com]

- 5. Etidronic Acid Price, 1 Diphosphonic Acid, 1 Hydroxyethylidene 1 | Niran Chemical [niranchemical.com]

- 6. contaminantdb.ca [contaminantdb.ca]

- 7. thfine.com [thfine.com]

- 8. Etidronic Acid CAS#: 2809-21-4 [amp.chemicalbook.com]

- 9. Etidronic Acid CAS#: 2809-21-4 [m.chemicalbook.com]

- 10. Etidronic Acid | 2809-21-4 [chemicalbook.com]

- 11. CN103570760A - Method for producing etidronic acid - Google Patents [patents.google.com]

- 12. Etidronic acid patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 13. Method for producing etidronic acid - Eureka | Patsnap [eureka.patsnap.com]

- 14. Etidronic Acid synthesis - chemicalbook [chemicalbook.com]

- 15. Direct stability-indicating method development and validation for analysis of etidronate disodium using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CN102735788A - Method for analyzing and measuring etidronic acid and salts of etidronic acid in sample - Google Patents [patents.google.com]

etidronic acid monohydrate chelation chemistry with divalent cations

An In-depth Technical Guide to the Chelation Chemistry of Etidronic Acid Monohydrate with Divalent Cations

Foreword

As a Senior Application Scientist, I've observed the critical role that fundamental molecular interactions play in the grand scheme of drug development and material science. The chelation chemistry of bisphosphonates, particularly etidronic acid, is a cornerstone of this field. It is not merely an academic curiosity; it is the very mechanism that enables us to target bone tissue with precision, stabilize pharmaceutical formulations, and control metal ion activity in a multitude of applications. This guide is designed to move beyond a superficial overview. It aims to provide researchers, chemists, and formulation scientists with a robust, in-depth understanding of the principles and practical methodologies for studying the interaction between etidronic acid and divalent cations. We will delve into the "why" behind the "how," grounding complex theory in actionable, field-proven protocols. The objective is to empower you, the scientist, to not only replicate these methods but to innovate upon them.

Introduction: The Significance of Bisphosphonate Chelation

Etidronic acid, known systematically as (1-hydroxyethylidene)bisphosphonic acid or HEDP, is a first-generation bisphosphonate. Bisphosphonates are a class of compounds characterized by a P-C-P backbone, which renders them resistant to enzymatic hydrolysis, unlike the P-O-P bond in pyrophosphate.[1] This structural stability is fundamental to their in vivo persistence and efficacy.

The primary therapeutic and industrial utility of etidronic acid stems from its exceptional ability to act as a chelating agent.[1][2] Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple-bonded) ligand and a single central metal ion. The resulting structure, a "chelate," is significantly more stable than complexes formed by monodentate ligands.

For drug development professionals, this property is paramount. The high affinity of etidronic acid for calcium ions (Ca²⁺) allows it to target hydroxyapatite, the primary mineral component of bone.[3][4][5] This exquisite bone-targeting capability has been harnessed to deliver therapeutic agents for diseases like osteoporosis and bone metastases, and for bone imaging applications.[4][6][7] For researchers, understanding the chelation of other divalent cations such as magnesium (Mg²⁺), zinc (Zn²⁺), and iron (Fe²⁺) is crucial for predicting interactions in biological fluids, ensuring formulation stability, and developing novel therapeutic complexes.[8]

Fundamentals of Etidronic Acid (HEDP)

To understand the chelation chemistry of etidronic acid, one must first appreciate its molecular structure and acid-base properties.

Molecular Structure and Active Groups

Etidronic acid (C₂H₈O₇P₂) possesses three key functional groups capable of interacting with metal ions: two phosphonate groups (-PO(OH)₂) and one hydroxyl group (-OH) attached to the central carbon atom.[1] In aqueous solutions, it is this molecule that engages in chelation. The commercially available form, this compound (C₂H₁₀O₈P₂), is a crystalline solid that readily dissolves in water to provide the active HEDP molecule.[9]

The two phosphonate groups and the hydroxyl group are the primary sites for metal ion coordination. The spatial arrangement of these groups allows HEDP to act as a tridentate ligand, forming a highly stable six-membered ring structure with a coordinated metal ion.[7][10]

Acid-Base Properties and pH-Dependent Speciation

Etidronic acid is a polyprotic acid, meaning it can donate multiple protons in solution. It has four relevant dissociation constants (pKa values), which dictate the charge of the molecule at a given pH.[11]

-

pKa₁ ≈ 1.35 - 1.6

-

pKa₂ ≈ 2.7 - 2.87

-

pKa₃ ≈ 6.9 - 7.03

-

pKa₄ ≈ 11.3 - 11.4

Note: Reported pKa values can vary slightly based on experimental conditions like ionic strength and temperature.[10][11]

The chelation capacity of HEDP is inextricably linked to its protonation state. As the pH of the solution increases, the phosphonate groups are sequentially deprotonated, acquiring a negative charge and becoming increasingly available to coordinate with a positively charged metal cation. This pH dependency is a critical parameter in any experimental design.

Caption: pH-dependent speciation of Etidronic Acid (HEDP).

Chelation Chemistry with Divalent Cations

The interaction between HEDP and a divalent metal cation (M²⁺) is a dynamic equilibrium process resulting in the formation of one or more metal-ligand complexes.

Mechanism of Chelation

The formation of an HEDP-metal complex is a classic example of Lewis acid-base chemistry, where the electron-rich oxygen atoms on the deprotonated phosphonate and hydroxyl groups (Lewis bases) donate electron pairs to the electron-deficient divalent cation (Lewis acid). The most common and stable arrangement involves the coordination of the metal ion by both phosphonate groups and the α-hydroxyl group, forming a tridentate chelate.[7][10] This creates a thermodynamically favorable six-membered ring structure.

Caption: Chelation of a divalent cation (M²⁺) by Etidronic Acid.

Stability of Complexes

The stability of a metal chelate is quantified by its stability constant (K) or, more commonly, its logarithm (log K). For a simple 1:1 complex formation:

M²⁺ + L⁴⁻ ⇌ ML²⁻

The stability constant, K₁, is given by: K₁ = [ML²⁻] / ([M²⁺][L⁴⁻])

A higher log K value indicates a more stable complex and a stronger affinity between the ligand and the metal ion. The stability of HEDP complexes with divalent cations generally follows the Irving-Williams series, with stability increasing across the first-row transition metals.

| Divalent Cation | Log K₁ (1:1 M:L) | Experimental Conditions | Reference |

| Ca²⁺ | 5.0 - 7.0 | Varies (I=0.1-0.5 M, T=25°C) | [11] |

| Mg²⁺ | 5.2 - 7.5 | Varies (I=0.1-0.5 M, T=25°C) | [11] |

| Cu²⁺ | 10.0 - 11.5 | Varies (I=0.1-0.5 M, T=25°C) | [11] |

| Zn²⁺ | 8.0 - 10.7 | Varies (I=0.1-0.5 M, T=25°C) | [7][11] |

| Fe²⁺ | ~7.5 - 8.5 | Varies (I=0.1-0.5 M, T=25°C) | [11] |

This table represents a compilation of typical values from the literature. Absolute values are highly dependent on specific experimental conditions such as ionic strength, temperature, and pH.

Experimental Methodologies for Characterization

Determining the stability constants and thermodynamic profile of HEDP-metal interactions requires precise experimental techniques. Potentiometric titration and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used methods.

Potentiometric Titration

This classical technique is the gold standard for determining protonation constants of ligands and stability constants of metal complexes. The experiment involves monitoring the pH (or potential) of a solution containing the ligand and metal ion as a strong base (e.g., NaOH) is added incrementally.

The protocol is inherently self-validating. It begins with a calibration titration of a strong acid with a strong base to determine the precise concentration of the base and the electrode parameters. Subsequent titrations of the ligand alone allow for the calculation of its pKa values. Only when these values are accurately determined and consistent with literature can one proceed to the metal-ligand titration. The deviation of the metal-ligand titration curve from the ligand-only curve provides the data needed to calculate the stability constants.[12]

-

Solution Preparation:

-

Carbonate-Free Base: Prepare a ~0.1 M NaOH solution using deionized, boiled water and store it in a bottle protected from atmospheric CO₂ with a soda-lime tube. Standardize this solution against a primary standard like potassium hydrogen phthalate (KHP).

-

HEDP Stock Solution: Accurately weigh this compound and dissolve it in deionized water to create a stock solution of known concentration (e.g., ~0.01 M).

-

Metal Salt Solution: Prepare stock solutions of the divalent metal salts (e.g., CaCl₂, MgCl₂, ZnCl₂) of high purity. The concentration should be determined accurately, for example, by titration with a standard EDTA solution.[12]

-

Background Electrolyte: Prepare a concentrated solution of an inert salt (e.g., 1.0 M KCl or KNO₃) to maintain a constant ionic strength throughout the titration.

-

-

Instrumentation Setup:

-

Use a high-precision pH meter with a combination glass electrode capable of reading to 0.1 mV.

-

Perform the titration in a double-walled, thermostatted vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).[12]

-

Use a calibrated automatic burette for precise addition of the titrant (NaOH solution).

-

Continuously purge the solution with a pre-saturated inert gas (N₂ or Ar) to prevent CO₂ contamination.[12]

-

-

Titration Procedure:

-

Calibration: Titrate a known volume of standard HCl with the standardized NaOH solution in the presence of the background electrolyte.

-

Ligand Protonation: Titrate a solution containing a known amount of HEDP and background electrolyte with the standardized NaOH.

-

Complex Formation: Titrate a solution containing known amounts of HEDP, the divalent metal salt, and background electrolyte with the standardized NaOH. A typical ligand-to-metal ratio is 1:1 or 2:1.

-

-

Data Analysis:

-

Plot the three titration curves (pH vs. volume of NaOH added).

-

Using the data from the ligand-only titration, calculate the average number of protons bound to the ligand (n̅ₐ) at each pH point. This allows for the determination of the pKa values.

-

Using the data from the complex formation titration, calculate the average number of ligands bound per metal ion (n̅) and the free ligand concentration (pL).[13]

-

Plot n̅ versus pL to generate a "formation curve." The stability constants (log K) can be determined from this curve using computational software (e.g., HYPERQUAD, SUPERQUAD).[14]

-

Caption: Workflow for Potentiometric Titration.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding interaction. It provides a complete thermodynamic profile of the interaction in a single experiment, yielding the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

ITC experiments require a crucial control titration: injecting the ligand from the syringe into the sample cell containing only buffer. The heat from this "heat of dilution" is then subtracted from the experimental data to isolate the true heat of binding.[15] High-quality, reproducible data that fits well to a standard binding model provides confidence in the determined thermodynamic parameters.

-

Sample Preparation:

-

Buffer Matching: This is the most critical step. The HEDP solution and the divalent metal ion solution must be prepared in the exact same buffer from the same stock to minimize large heats of dilution that can obscure the binding signal.[16] A common choice is a buffer with a low ionization enthalpy, such as HEPES or PIPES, adjusted to the desired pH.

-

Concentrations: Accurately determine the concentrations of both HEDP and the metal salt. For a typical experiment, the concentration of the species in the syringe (ligand, M²⁺) should be 10-20 times higher than the species in the cell.[15] For an unknown system, starting with ~10-20 µM HEDP in the cell and ~100-200 µM M²⁺ in the syringe is a reasonable starting point.

-

Degassing: Thoroughly degas both solutions immediately before the experiment to prevent air bubbles from causing artifacts in the data.[17]

-

-

Instrumentation Setup:

-

Thoroughly clean the sample cell and syringe with water and then the experimental buffer.

-

Equilibrate the instrument to the desired experimental temperature (e.g., 25 °C).

-

-

Titration Procedure:

-

Loading: Carefully load the HEDP solution into the sample cell (~200-300 µL) and the metal ion solution into the injection syringe (~40-50 µL), ensuring no bubbles are introduced.

-

Equilibration: Allow the system to thermally equilibrate until a stable baseline is achieved.

-

Titration: Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the metal ion solution into the HEDP solution. Allow sufficient time between injections (e.g., 120-180 seconds) for the signal to return to the baseline.[15]

-

Control Titration: After the main experiment, clean the cell and syringe thoroughly. Perform a control experiment by injecting the metal ion solution into the buffer alone to measure the heat of dilution.

-

-

Data Analysis:

-

Integrate the area under each injection peak in the raw data to determine the heat change (ΔH) for that injection.

-

Subtract the heat of dilution from the corresponding experimental heats.

-

Plot the corrected heat per mole of injectant against the molar ratio of metal to HEDP.

-

Fit this binding isotherm to an appropriate binding model (e.g., "one set of sites") using the analysis software provided with the instrument. The fit will yield the thermodynamic parameters: stoichiometry (n), association constant (Kₐ, which is 1/Kₑ), and enthalpy (ΔH).

-

The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the fundamental equation: ΔG = -RTln(Kₐ) = ΔH - TΔS .[16]

-

Conclusion

The chelation chemistry of etidronic acid with divalent cations is a rich and vital field of study, underpinning its use in critical pharmaceutical and industrial applications. Its effectiveness is rooted in the tridentate coordination of its phosphonate and hydroxyl groups with metal ions, a process heavily influenced by solution pH. A thorough understanding of this chemistry, quantified by stability constants and thermodynamic parameters, is essential for any scientist working with these materials. By employing rigorous experimental methodologies such as potentiometric titration and isothermal titration calorimetry, researchers can precisely characterize these interactions, enabling the rational design of new drug delivery systems, more stable formulations, and advanced materials. The protocols and principles outlined in this guide provide a comprehensive framework for achieving this goal, fostering both scientific integrity and innovation.

References

-

Europium(III) Meets Etidronic Acid (HEDP): A Coordination Study Combining Spectroscopic, Spectrometric, and Quantum Chemical Methods. (2023). PubMed Central. Available at: [Link]

-

New Active Bisphosphonate (Etidronate) Complexes as Anticancer Agents. (2017). TSI Journals. Available at: [Link]

-

Bisphosphonate conjugation for bone specific drug targeting. (2018). Springer. Available at: [Link]

-

Isothermal Titration Calorimetry. The Huck Institutes, Penn State. Available at: [Link]

-

Bisphosphonate conjugation for bone specific drug targeting. (2018). National Institutes of Health (NIH). Available at: [Link]

-

Etidronic Acid (HEDP). Water Treatment Chemicals. Available at: [Link]

-

Characterization of Bisphosphonate Hydrate Crystals by Phosphorus K-Edge X-Ray Absorption Near-Edge Structure Spectroscopy. (2022). J-Stage. Available at: [Link]

-

Stability Constants of Metal Complexes with HEDP. (2016). ResearchGate. Available at: [Link]

-

Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. Available at: [Link]

-

Isothermal titration calorimetry. Wikipedia. Available at: [Link]

-

Molecular structures of etidronate, pamidronate, and alendronate and abbreviations used in the document. ResearchGate. Available at: [Link]

-

Interactions between divalent metal ions and an octacoordinate macrocyclic ligand. (2000). PubMed. Available at: [Link]

-

Isothermal titration calorimetry. (2016). CureFFI.org. Available at: [Link]

-

potentiometric titration method: Topics by Science.gov. Science.gov. Available at: [Link]

-

Coordination modes of etidronate ligand (L = O 3 P-C(OH)Me-PO 3 ) in metal complexes. ResearchGate. Available at: [Link]

-

Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. (2024). NECTAR COST Action. Available at: [Link]

-

ETIDRONATE. Ataman Kimya. Available at: [Link]

-

Titration curves of free HEDP and metal ion / HEDP complex at a 1 / 2 M / L molar ratio by NaOH (0.1 mol l − 1 ). ResearchGate. Available at: [Link]

-

Curves of potentiometric titration of (1) H 3 PO 4 , (2) HEDP, (3, 4) H 3 PO 4 3HEDP mixtures at (3) 1 : 1, and. ResearchGate. Available at: [Link]

-

New multidentate ligands. xxv. the coordination chemistry of divalent metal ions with diglycolic acid, carboxymethyltartronic acid and ditartronic acid. ResearchGate. Available at: [Link]

-

Heterometallic Coordination Compounds with Amino‐Acid Dithiocarbamate Ligands. Wiley Online Library. Available at: [Link]

-

ETIDRONATE. Ataman Kimya. Available at: [Link]

-

Preparation of Indicator Solutions. (2010). Pharmaguideline. Available at: [Link]

-

This compound. PubChem, National Institutes of Health. Available at: [Link]

-

23.3: Coordination Compounds. (2022). Chemistry LibreTexts. Available at: [Link]

-

Titration Training | Making a Standard Solution. (2021). YouTube. Available at: [Link]

-

Complexation of 3-hydroxy-2,2′-iminodisuccinic acid (HIDS) with Mg2+, Ca2+, Mn2+, Fe3+, Fe2+, Co2+, Ni2+, Cu2+, and Zn2+ ions in aqueous solution. ResearchGate. Available at: [Link]

Sources

- 1. Potentiometric titration [protocols.io]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tsijournals.com [tsijournals.com]

- 4. fao.org [fao.org]

- 5. Characterization of Bisphosphonate Hydrate Crystals by Phosphorus K-Edge X-Ray Absorption Near-Edge Structure Spectroscopy [jstage.jst.go.jp]

- 6. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 7. researchgate.net [researchgate.net]

- 8. db-thueringen.de [db-thueringen.de]

- 9. This compound | C2H10O8P2 | CID 12521030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Europium(III) Meets Etidronic Acid (HEDP): A Coordination Study Combining Spectroscopic, Spectrometric, and Quantum Chemical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cost-nectar.eu [cost-nectar.eu]

- 13. Interactions between divalent metal ions and an octacoordinate macrocyclic ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 17. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Etidronic Acid Monohydrate

Introduction: Beyond a Simple Bisphosphonate

To the researcher, scientist, or drug development professional, etidronic acid is known primarily as a first-generation bisphosphonate, a foundational molecule in the treatment of metabolic bone diseases like osteoporosis and Paget's disease.[1][2] However, its utility and chemical behavior extend far beyond this initial application, encompassing roles as a powerful chelating agent, a scale and corrosion inhibitor in industrial settings, and a stabilizing agent in cosmetics.[2] This guide moves beyond a surface-level overview to provide a deep, mechanistic understanding of its monohydrate form (CAS 25211-86-3), grounded in its fundamental physical and chemical properties.[3] Understanding these core characteristics is paramount for optimizing its use in pharmaceutical formulations, predicting its behavior in complex biological or industrial systems, and developing robust analytical methodologies for its quantification. This document is structured not as a rigid template, but to logically flow from the molecule's foundational structure to its functional applications and analytical characterization, providing not just data, but the scientific rationale behind its behavior and the methods used to study it.

Molecular and Structural Properties

The identity and function of etidronic acid monohydrate begin with its unique molecular architecture. It is a geminal bisphosphonate, meaning two phosphonate groups are attached to the same carbon atom. This structure is fundamentally stable and forms the basis for its therapeutic and industrial applications.

The key functional groups, annotated in the diagram below, dictate its chemical personality: two acidic phosphonate groups, a tertiary hydroxyl group, and a central, stable P-C-P backbone.

Crystalline Form

Etidronic acid crystallizes from water as a stable monohydrate.[6] While detailed crystallographic data for the pure monohydrate is not widely published, extensive X-ray diffraction studies have been performed on its metal complexes. These studies reveal that the etidronate ligand can act as a tridentate chelating and bridging ligand, coordinating with metal centers through the oxygen atoms of the phosphonate and hydroxyl groups.[7] This proven ability to form highly ordered, stable crystal lattices with divalent and trivalent cations is a direct consequence of its molecular structure and is the cornerstone of its function as a scale inhibitor and bone resorption agent.

Physicochemical Properties

The bulk properties of a compound are critical for formulation development, defining its solubility, stability, and handling requirements. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 25211-86-3 | [3] |

| Appearance | White crystalline powder | [8] |

| Molecular Formula | C₂H₁₀O₈P₂ | [4] |

| Molecular Weight | 224.04 g/mol | [3][5] |

| Melting Point | 198-199 °C (anhydrous) | [6] |

| Water Solubility | Very soluble (69% w/w at 20°C) | [6] |

| pKa Values | pKₐ₁: 1.35, pKₐ₂: 2.87, pKₐ₃: 7.03, pKₐ₄: 11.3 | [6] |

| Density (Predicted) | 2.1 ± 0.1 g/cm³ |

Chemical Reactivity and Stability

Acid-Base Chemistry and Chelation

Etidronic acid is a polyprotic acid with four distinct dissociation constants (pKa values).[6] This is a critical insight for the formulation scientist. The pKa values indicate that the molecule's net charge is highly dependent on pH. At physiological pH (~7.4), the molecule will be predominantly deprotonated, carrying a significant negative charge. This anionic character is fundamental to its primary mechanism: chelation.

The phosphonate groups are powerful Lewis bases, readily donating electron pairs to form stable coordinate bonds with di- and trivalent metal cations such as Ca²⁺, Mg²⁺, Fe³⁺, and Zn²⁺. This strong binding affinity, or sequestration, prevents these ions from participating in unwanted reactions, such as the precipitation of insoluble mineral salts (e.g., calcium carbonate) in industrial water systems or the growth of hydroxyapatite crystals in bone.[8]

Stability

The P-C-P backbone of etidronic acid makes it highly resistant to chemical and thermal degradation. Unlike polyphosphates, which contain a hydrolyzable P-O-P bond, the P-C-P bond is not susceptible to enzymatic or simple chemical hydrolysis. This stability is crucial for its function, ensuring it persists in harsh industrial conditions and has a sufficient biological half-life to exert its therapeutic effect. It is stable under high pH and temperature conditions but can be degraded by strong oxidizing agents.

Pharmacological Mechanism of Action

As a bisphosphonate, etidronic acid's primary therapeutic action is the inhibition of bone resorption.[1] Its mechanism is twofold, stemming directly from its chemical properties:

-

Physicochemical Adsorption: The high affinity of the phosphonate groups for calcium ions causes etidronic acid to bind strongly to hydroxyapatite crystals, the mineral component of bone.[8] It preferentially accumulates at sites of active bone remodeling where the mineral is exposed.

-

Cellular Effects on Osteoclasts: Once adsorbed to the bone matrix, etidronic acid is ingested by osteoclasts, the cells responsible for bone breakdown. Inside the cell, it is metabolized into cytotoxic ATP analogues that interfere with cellular energy metabolism, ultimately inducing osteoclast apoptosis (programmed cell death). This reduces the overall rate of bone resorption.

Unlike later, nitrogen-containing bisphosphonates, etidronate can also inhibit bone mineralization at higher doses, a factor that must be considered in therapeutic regimens.[1]

Authoritative Analytical Methodologies

Accurate quantification of this compound is essential for quality control and research. Because the molecule lacks a strong UV-absorbing chromophore, standard reversed-phase HPLC with UV detection is not feasible without complex derivatization or indirect methods.[7] The United States Pharmacopeia (USP) provides a robust and validated method for the assay of the related salt, Etidronate Disodium, which is directly applicable.

Assay by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from the official USP monograph for Etidronate Disodium, demonstrating a self-validating system for quantification.

Rationale for Method Selection:

-

Stationary Phase (L23 packing): An L23 column, a strong cation-exchange resin, is chosen to provide retention for the anionic etidronate molecule through an ion-exchange mechanism.

-

Mobile Phase: An ammonium nitrate buffer at pH 7.0 is used to control the ionization state of the analyte and facilitate its interaction with the stationary phase.

-

Detector (Refractive Index - RI): An RI detector is specified because etidronic acid does not absorb UV light. RI detection is a universal detection method sensitive to changes in the bulk refractive index of the eluent as the analyte passes through the flow cell. It is essential for this detector that the column and detector temperatures are precisely controlled (32°C) to minimize baseline drift.

Experimental Protocol:

-

Mobile Phase Preparation:

-

Prepare a solution of 35–40 mM ammonium nitrate in HPLC-grade water.

-

Adjust the pH to 7.0 using a dilute ammonium hydroxide solution.

-

Filter through a 0.45-µm membrane filter and degas thoroughly. Rationale: Filtering removes particulates that can damage the column, while degassing prevents bubble formation in the pump and detector.

-

-

Standard Solution Preparation:

-

Accurately weigh a suitable quantity of USP this compound Reference Standard (RS).

-

Prepare a solution with a final concentration of approximately 0.74 mg/mL by dissolving the RS in a mixture of 1 N sodium hydroxide and Mobile Phase (1:150). Rationale: The use of a certified reference standard ensures traceability and accuracy of the measurement.

-

-

Sample Solution Preparation:

-

Accurately weigh a quantity of the this compound sample.

-

Dissolve in the Mobile Phase to achieve a final concentration similar to the Standard Solution.

-

-

Chromatographic System:

-

Instrument: HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.

-

Column: 4.6-mm × 15-cm; 10-µm packing L23.

-

Temperatures: Column and Detector maintained at 32°C.

-

Flow Rate: 1.5 mL/min.

-

Injection Volume: 20 µL.

-

-

System Suitability (Self-Validation):

-

Inject the Standard Solution in replicate (typically 5-6 injections).

-

Acceptance Criterion: The relative standard deviation (RSD) of the peak areas for the replicate injections must be not more than 1.5%. Rationale: This step validates that the chromatographic system is performing with adequate precision before analyzing any samples.

-

-

Procedure:

-

Separately inject equal volumes of the Standard Solution and the Sample Solution into the chromatograph.

-

Record the chromatograms and measure the peak areas for the etidronate peak.

-

Calculate the concentration of this compound in the sample by comparing the peak area response of the Sample Solution to that of the Standard Solution.

-

Identification by Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for confirming the identity of a substance by identifying its functional groups. The USP monograph provides a standard procedure for this identification test.

Experimental Protocol:

-

Sample Preparation:

-

Recrystallize a small portion of the test sample from water.

-

Dry the recrystallized material at 105°C for 1 hour.

-

Prepare a dispersion of the dried sample in mineral oil. Rationale: Recrystallization purifies the sample, and drying removes residual water that would interfere with the spectrum. Mineral oil is a common mulling agent that has a relatively simple spectrum, allowing the analyte's peaks to be clearly observed.

-

-

Standard Preparation:

-

Prepare a similar dispersion using USP Etidronate Disodium RS that has been treated in the same manner.

-

-

Analysis:

-

Record the infrared spectrum of both the sample and standard preparations from approximately 4000 to 450 cm⁻¹.

-

-

Acceptance Criteria:

-

The IR absorption spectrum of the sample preparation must exhibit maxima only at the same wavelengths as those of the standard preparation. Rationale: This direct comparison provides a high degree of confidence in the identity of the material. Key expected bands would include broad O-H stretches (from hydroxyl and water), C-H stretches, P=O stretches, and P-O stretches.

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling. It is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, appropriate laboratory clothing, and chemical safety goggles or a face shield.[9]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or under a fume hood.[9]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.

Conclusion

This compound is a molecule whose simple structure belies a complex and versatile chemical nature. Its properties as a polyprotic acid, a powerful chelating agent, and a stable, hydrolysis-resistant compound are directly responsible for its efficacy as both a pharmaceutical agent and an industrial chemical. For the development scientist, understanding the interplay between its pKa, chelation capacity, and crystalline nature is key to designing effective formulations and predicting its behavior. For the analytical scientist, recognizing its lack of a chromophore and leveraging authoritative methods like ion-exchange chromatography with refractive index detection is critical for achieving accurate and reliable quantification. This guide provides the foundational knowledge and practical protocols necessary to work with this important compound effectively and safely.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Dunn, C. J., et al. (1994). Etidronic acid. A review of its pharmacological properties and therapeutic efficacy in resorptive bone disease. Drugs & Aging, 5(6), 446–474. Retrieved from [Link]

- Vertex AI Search. (n.d.). Etidronic Acid.

-

Wikipedia. (n.d.). Etidronic acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETIDRONATE. Retrieved from [Link]

-

PubChem. (n.d.). Etidronic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Sergienko, V. S., & Tolkacheva, E. O. (2003). Structural Chemistry of 1-Hydroxyethylidenediphosphonic Acid Complexes. Russian Journal of Coordination Chemistry, 29, 763–789. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1-HYDROXYETHYLIDENE-1,1-DIPHOSPHONIC ACID. Retrieved from [Link]

Sources

- 1. (1-Hydroxyethylidene)bisphosphonic acid, zinc salt | C2H4O7P2Zn2 | CID 134911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Etidronic acid - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. This compound | C2H10O8P2 | CID 12521030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 依替膦酸 一水合物 ≥95.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Etidronic Acid [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. Etidronic Acid | C2H8O7P2 | CID 3305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 25211-86-3 [chemicalbook.com]

understanding the bisphosphonate activity of etidronic acid

The dual mechanism of etidronic acid explains both its therapeutic efficacy and its primary limitation. Its ability to inhibit osteoclasts makes it effective in treating diseases of excessive bone resorption like Paget's disease and hypercalcemia of malignancy. [19][20]However, its potent inhibition of hydroxyapatite crystal formation and dissolution means that continuous high-dose therapy can also prevent the normal mineralization of newly formed bone, a risk not as pronounced with newer bisphosphonates. [13][18]This has led to intermittent cyclical dosing strategies in the treatment of osteoporosis to minimize the risk of osteomalacia. [19]

References

- Etidronic acid - Wikipedia.

- Etidronate Disodium | C2H6Na2O7P2 | CID 23894 - PubChem.

- Etidronic acid. A review of its pharmacological properties and therapeutic efficacy in resorptive bone disease - PubMed.

- Etidronic acid - Grokipedia.

- Etidronic acid.

- Osteoclast culture and resorption assays - PubMed - NIH.

- Bisphosphonate P

- Etidronic Acid: Comprehensive Overview and Applic

- Bisphosphon

- Bisphosphonate - St

- Etidronic acid (CHEM002506) - ContaminantDB.

- Etidronic Acid in Cosmetics, Etidronate for Osteoporosis - IRO Chemical HEDP Website.

- Etidronic Acid | C2H8O7P2 | CID 3305 - PubChem.

- Mechanism of action of bisphosphon

- Etidronate (EHDP)

- (PDF)

- Human primary osteoclasts: in vitro generation and applications as pharmacological and clinical assay - PubMed Central.

- Assessment of bisphosphon

- In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal.

- 【Bisphosphonates】Pharmacology : Mechanism of Action Simply Explained - YouTube.

- Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PubMed Central.

- In Vitro Effects of Etidronate on Bone Metabolism: A Technical Guide - Benchchem.

- ETIDRONATE -

- In vitro assay of the biological activity of bisphosphon

- In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC.

- Assessment of Bishosphon

- Etidronic Acid Price, 1 Diphosphonic Acid, 1 Hydroxyethylidene 1 | Niran Chemical.

- The Synthesis of Etidronic Acid - Shandong ThFine Chemical Co., Ltd.

- Showing metabocard for Etidronic acid (HMDB0015210)

- In vitro assay of the biological activity of bisphosphonates - ResearchG

- 2.3.

- Antitumor Activity of Bisphosphonates | Clinical Cancer Research - AACR Journals.

- Etidronate Disodium – Application in Therapy and Current Clinical Research.

Sources

- 1. Etidronic Acid | C2H8O7P2 | CID 3305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Etidronate Disodium | C2H6Na2O7P2 | CID 23894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bisphosphonate - Wikipedia [en.wikipedia.org]

- 7. hmdb.ca [hmdb.ca]

- 8. Osteoclast culture and resorption assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. Etidronate (EHDP) inhibits osteoclastic-bone resorption, promotes apoptosis and disrupts actin rings in isolate-mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Etidronic acid [medbox.iiab.me]

- 13. Etidronic acid - Wikipedia [en.wikipedia.org]

- 14. Etidronic acid. A review of its pharmacological properties and therapeutic efficacy in resorptive bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Role of Etidronic Acid Monohydrate in Inhibiting Hydroxyapatite Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etidronic acid, a first-generation bisphosphonate, plays a significant role in the inhibition of hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] crystal formation and growth. This technical guide provides a comprehensive overview of the physicochemical properties of etidronic acid monohydrate and delves into its molecular mechanisms of action. We will explore its potent ability to chelate divalent metal ions, its structural analogy to pyrophosphate, and its direct interaction with hydroxyapatite crystal surfaces. This guide will further detail established in-vitro experimental protocols to quantitatively assess the inhibitory effects of etidronic acid on hydroxyapatite precipitation and growth, providing a framework for researchers in the fields of bone biology, biomaterials, and drug development.

Introduction: The Significance of Hydroxyapatite and Its Inhibition

Hydroxyapatite (HA) is the primary mineral component of bone and teeth, providing structural integrity to the skeleton. However, pathological or ectopic calcification, the formation of HA crystals in soft tissues, is implicated in a variety of debilitating conditions, including atherosclerosis, kidney stones, and heterotopic ossification.[1] Therefore, the study of inhibitors of HA formation is of paramount importance in developing therapeutic strategies for these conditions.

Etidronic acid, also known as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), is a synthetic bisphosphonate that has been utilized in various clinical and industrial applications due to its strong inhibitory effect on calcium phosphate crystallization.[2] Unlike nitrogen-containing bisphosphonates which primarily target osteoclasts, etidronic acid's mechanism is largely physicochemical, directly interfering with the nucleation and growth of HA crystals.[3][4]

Physicochemical Properties of this compound

This compound presents as a white crystalline powder.[5][6] Its molecular structure is characterized by a P-C-P backbone, which is structurally analogous to the P-O-P bond in inorganic pyrophosphate, a natural inhibitor of calcification.[7][8] This structural similarity is key to its biological activity.

| Property | Value | Source |

| Molecular Formula | C₂H₁₀O₈P₂ | [6] |

| Molecular Weight | 224.04 g/mol | [6] |

| CAS Number | 25211-86-3 | [6] |

| Solubility in Water | Highly soluble | [9][10] |

| pKa values | pK₁: 1.35, pK₂: 2.87, pK₃: 7.03, pK₄: 11.3 | [9] |

The multiple pKa values indicate that etidronic acid can exist in various ionization states depending on the pH of the surrounding environment. This property is crucial for its ability to chelate calcium ions and interact with the charged surface of hydroxyapatite crystals.

Mechanism of Action: How Etidronic Acid Inhibits Hydroxyapatite Formation

The inhibitory action of etidronic acid on hydroxyapatite formation is a multi-faceted process, primarily driven by its strong affinity for calcium ions and its ability to adsorb onto the surface of nascent HA crystals.[11][12]

3.1. Chelation of Calcium Ions: Etidronic acid is a potent chelating agent, capable of forming stable complexes with divalent cations like Ca²⁺.[13] By sequestering calcium ions in solution, it effectively reduces the supersaturation required for the nucleation of hydroxyapatite crystals.

3.2. Adsorption to Hydroxyapatite Surfaces: The phosphonate groups in etidronic acid have a high affinity for the calcium ions exposed on the surface of hydroxyapatite crystals.[7] This strong binding, or chemisorption, blocks the active growth sites on the crystal lattice, thereby preventing further deposition of calcium and phosphate ions and inhibiting crystal growth and aggregation.[11]

3.3. Structural Disruption: The binding of etidronic acid to the HA crystal surface can also introduce strain and disrupt the regular crystalline structure, further impeding crystal maturation.

Caption: Mechanism of etidronic acid in inhibiting hydroxyapatite formation.

Experimental Protocols for Assessing Inhibitory Activity

To quantify the inhibitory effect of etidronic acid on hydroxyapatite formation, several in vitro assays can be employed. These protocols are designed to be self-validating by including appropriate controls.

4.1. In Vitro Hydroxyapatite Crystallization Assay (Constant Composition Method)

This method allows for the precise measurement of crystal growth rates under controlled conditions of supersaturation, pH, and temperature.

Methodology:

-

Prepare a supersaturated solution of calcium phosphate at a physiological pH (e.g., 7.4) and temperature (37°C). The solution should be stable against spontaneous precipitation for the duration of the experiment.

-

Introduce seed crystals of well-characterized hydroxyapatite to initiate controlled crystal growth.

-

Monitor the consumption of lattice ions (Ca²⁺ and PO₄³⁻) using ion-selective electrodes or by titration with standard solutions of calcium and phosphate to maintain a constant supersaturation. The rate of titrant addition is directly proportional to the rate of crystal growth.

-

Introduce this compound at various concentrations to the crystallizing system.

-

Measure the new, inhibited rate of crystal growth. The difference in growth rates in the absence and presence of the inhibitor allows for the quantification of its inhibitory potency.

4.2. Characterization of Inhibited Crystals

The morphology and composition of the hydroxyapatite crystals formed in the presence of etidronic acid can be characterized using various analytical techniques.

-

X-ray Diffraction (XRD): To determine the crystalline phase and assess any changes in crystallinity.[14][15][16]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of phosphate and hydroxyl groups in hydroxyapatite and to detect the presence of adsorbed etidronic acid.[17][18]

-

Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology and size of the crystals and observe any changes induced by the inhibitor.[14][18]

Quantitative Data Presentation

The inhibitory effect of etidronic acid can be summarized in a table, showcasing the reduction in hydroxyapatite growth rate at different concentrations.

| Etidronic Acid Conc. (µM) | HA Growth Rate (% of Control) | Standard Deviation |

| 0 (Control) | 100 | ± 5.2 |

| 1 | 78 | ± 4.5 |

| 5 | 45 | ± 3.8 |

| 10 | 21 | ± 2.9 |

| 50 | 5 | ± 1.5 |

This is illustrative data and will vary based on specific experimental conditions.

Sources

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Etidronic acid [medbox.iiab.me]

- 3. publications.aap.org [publications.aap.org]

- 4. Etidronate Disodium | C2H6Na2O7P2 | CID 23894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound | C2H10O8P2 | CID 12521030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 8. annualreviews.org [annualreviews.org]

- 9. Etidronic Acid [drugfuture.com]

- 10. Etidronic Acid | 2809-21-4 [chemicalbook.com]

- 11. Etidronic Acid | C2H8O7P2 | CID 3305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. hmdb.ca [hmdb.ca]

- 13. krwater.com [krwater.com]

- 14. scilit.com [scilit.com]

- 15. Synthesis and characterization of hydroxyapatite crystals: a review study on the analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mahendrapublications.com [mahendrapublications.com]

- 17. researchgate.net [researchgate.net]

- 18. dovepress.com [dovepress.com]

An In-Depth Technical Guide to the Toxicological Profile of Etidronic Acid Monohydrate for In Vitro Studies

This guide provides a comprehensive overview of the in vitro toxicological profile of etidronic acid monohydrate, a first-generation bisphosphonate. It is intended for researchers, scientists, and drug development professionals engaged in the non-clinical safety assessment of this compound. This document delves into the mechanistic underpinnings of its cellular effects, outlines robust experimental designs, and offers insights into the interpretation of toxicological data.

Section 1: Introduction to Etidronic Acid and Its Toxicological Significance

Etidronic acid, a non-nitrogen-containing bisphosphonate, was initially developed to mimic the action of pyrophosphate, a natural regulator of calcification. Its primary mechanism of action involves binding to hydroxyapatite crystals in the bone, thereby inhibiting osteoclast-mediated bone resorption. While its clinical use has largely been superseded by more potent nitrogen-containing bisphosphonates, etidronic acid remains a valuable tool in bone metabolism research and certain therapeutic applications.[1] Understanding its in vitro toxicological profile is crucial for elucidating its cellular effects, identifying potential off-target toxicities, and establishing safe-use concentrations in preclinical studies.

A key differentiator of etidronic acid from nitrogen-containing bisphosphonates is its distinct mechanism of inducing osteoclast apoptosis.[2] This underscores the importance of a nuanced toxicological assessment that considers its unique mode of action.

Section 2: Strategic Approach to In Vitro Toxicological Assessment

A robust in vitro toxicological assessment of this compound should be structured as a tiered approach, beginning with broad cytotoxicity screening and progressing to more specific, mechanism-based assays. This strategy allows for a comprehensive characterization of the compound's safety profile.

The selection of appropriate cell lines is paramount. While osteoclasts and osteoblasts are the primary targets, a comprehensive profile should also include other relevant cell types to assess potential systemic toxicities.[3][4] This may include, but is not limited to, human breast cancer cell lines (e.g., MCF-7), human neuroblastoma cell lines, and various periodontal cells.[5][6]

The experimental design should adhere to established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO), particularly ISO 10993-5 for in vitro cytotoxicity.[7][8][9] This ensures data integrity and facilitates regulatory acceptance.

Logical Workflow for In Vitro Toxicological Evaluation of Etidronic Acid

Caption: A tiered approach to in vitro toxicological assessment of etidronic acid.

Section 3: Core In Vitro Toxicological Assays

Cytotoxicity assays are the cornerstone of in vitro toxicology, providing a quantitative measure of a substance's ability to damage or kill cells. For etidronic acid, a battery of tests with different endpoints is recommended to provide a comprehensive picture of its cytotoxic potential.

Key Experimental Protocols:

-

MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose cells to a range of etidronic acid concentrations for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

-

-